Cas no 73919-91-2 (2-chloro-4-(chloromethyl)thiophene)
2-chloro-4-(chloromethyl)thiophene Chemical and Physical Properties
Names and Identifiers
-
- Thiophene, 2-chloro-4-(chloromethyl)-
- 2-chloro-4-(chloromethyl)thiophene
- SCHEMBL5763490
- AKOS006387865
- 73919-91-2
- DTXSID60512098
- AT16568
- EN300-1967425
-
- MDL: MFCD19233727
- Inchi: 1S/C5H4Cl2S/c6-2-4-1-5(7)8-3-4/h1,3H,2H2
- InChI Key: GMISTRHEAWZEOU-UHFFFAOYSA-N
- SMILES: ClCC1=CSC(=C1)Cl
Computed Properties
- Exact Mass: 165.9410767g/mol
- Monoisotopic Mass: 165.9410767g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 28.2Ų
2-chloro-4-(chloromethyl)thiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM467597-250mg |
Thiophene, 2-chloro-4-(chloromethyl)- |
73919-91-2 | 95%+ | 250mg |
$680 | 2023-02-01 | |
| Chemenu | CM467597-500mg |
Thiophene, 2-chloro-4-(chloromethyl)- |
73919-91-2 | 95%+ | 500mg |
$1057 | 2023-02-01 | |
| Chemenu | CM467597-1g |
Thiophene, 2-chloro-4-(chloromethyl)- |
73919-91-2 | 95%+ | 1g |
$1347 | 2023-02-01 | |
| Enamine | EN300-1967425-0.05g |
2-chloro-4-(chloromethyl)thiophene |
73919-91-2 | 95% | 0.05g |
$293.0 | 2023-09-16 | |
| Enamine | EN300-1967425-0.1g |
2-chloro-4-(chloromethyl)thiophene |
73919-91-2 | 95% | 0.1g |
$437.0 | 2023-09-16 | |
| Enamine | EN300-1967425-0.25g |
2-chloro-4-(chloromethyl)thiophene |
73919-91-2 | 95% | 0.25g |
$623.0 | 2023-09-16 | |
| Enamine | EN300-1967425-0.5g |
2-chloro-4-(chloromethyl)thiophene |
73919-91-2 | 95% | 0.5g |
$980.0 | 2023-09-16 | |
| Enamine | EN300-1967425-1.0g |
2-chloro-4-(chloromethyl)thiophene |
73919-91-2 | 95% | 1g |
$1256.0 | 2023-06-03 | |
| Enamine | EN300-1967425-2.5g |
2-chloro-4-(chloromethyl)thiophene |
73919-91-2 | 95% | 2.5g |
$2464.0 | 2023-09-16 | |
| Enamine | EN300-1967425-5.0g |
2-chloro-4-(chloromethyl)thiophene |
73919-91-2 | 95% | 5g |
$3645.0 | 2023-06-03 |
2-chloro-4-(chloromethyl)thiophene Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-chloro-4-(chloromethyl)thiophene
Recent Advances in the Application of 2-Chloro-4-(chloromethyl)thiophene (CAS: 73919-91-2) in Chemical Biology and Pharmaceutical Research
2-Chloro-4-(chloromethyl)thiophene (CAS: 73919-91-2) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in pharmaceutical synthesis and chemical biology. This compound, characterized by its reactive chloromethyl and chloro substituents on a thiophene ring, serves as a key building block for the development of novel therapeutic agents and functional materials. Recent studies have explored its utility in drug discovery, particularly in the synthesis of kinase inhibitors, antimicrobial agents, and bioactive small molecules targeting various disease pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-chloro-4-(chloromethyl)thiophene as a precursor for the synthesis of potent JAK2 kinase inhibitors, which show promise in treating myeloproliferative disorders. The researchers utilized the compound's reactive sites to introduce diverse pharmacophores, resulting in a library of derivatives with improved selectivity and pharmacokinetic properties. Molecular docking studies further revealed that the thiophene core contributes to optimal binding interactions within the kinase ATP-binding pocket.
In the field of antimicrobial research, a team from the University of Manchester reported in Bioorganic & Medicinal Chemistry Letters (2024) the development of novel thiophene-based antibiotics derived from 73919-91-2. These compounds exhibited remarkable activity against drug-resistant Gram-positive bacteria, with MIC values in the low micromolar range. The chloromethyl group was particularly crucial for subsequent functionalization with various amine moieties, enabling structure-activity relationship studies that identified several lead compounds with favorable toxicity profiles.
Recent advances in synthetic methodology have also expanded the utility of 2-chloro-4-(chloromethyl)thiophene. A 2024 Organic Letters publication described a novel palladium-catalyzed cross-coupling reaction that allows for efficient diversification of the thiophene scaffold at both the 2- and 4-positions. This methodology enables rapid access to structurally diverse compounds for high-throughput screening programs in drug discovery.
From a chemical biology perspective, researchers have exploited 73919-91-2 as a versatile handle for bioconjugation strategies. A recent Chemical Science article (2023) detailed its use in the development of thiophene-based fluorescent probes for cellular imaging. The chloromethyl group was selectively modified with various fluorophores, creating tools for real-time monitoring of intracellular processes with improved photostability compared to conventional probes.
Ongoing research continues to explore the potential of 2-chloro-4-(chloromethyl)thiophene in addressing current challenges in medicinal chemistry. Its unique combination of reactivity and structural features makes it particularly valuable for fragment-based drug discovery and the development of covalent inhibitors. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
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